1-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)methanesulfonamide 1-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1105204-38-3
VCID: VC5375101
InChI: InChI=1S/C16H16F3NO3S/c17-16(18,19)14-7-4-8-15(11-14)23-10-9-20-24(21,22)12-13-5-2-1-3-6-13/h1-8,11,20H,9-10,12H2
SMILES: C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C16H16F3NO3S
Molecular Weight: 359.36

1-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)methanesulfonamide

CAS No.: 1105204-38-3

Cat. No.: VC5375101

Molecular Formula: C16H16F3NO3S

Molecular Weight: 359.36

* For research use only. Not for human or veterinary use.

1-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)methanesulfonamide - 1105204-38-3

Specification

CAS No. 1105204-38-3
Molecular Formula C16H16F3NO3S
Molecular Weight 359.36
IUPAC Name 1-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]methanesulfonamide
Standard InChI InChI=1S/C16H16F3NO3S/c17-16(18,19)14-7-4-8-15(11-14)23-10-9-20-24(21,22)12-13-5-2-1-3-6-13/h1-8,11,20H,9-10,12H2
Standard InChI Key PYLYLXRIQXXTLG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F

Introduction

Structural Identification and Nomenclature

Chemical Structure

The compound features:

  • Methanesulfonamide backbone: Provides hydrogen-bonding capacity and metabolic stability .

  • 2-(3-(Trifluoromethyl)phenoxy)ethyl chain: Enhances lipophilicity and electron-withdrawing properties due to the trifluoromethyl group .

  • Phenyl group: Contributes to π-π stacking interactions in biological targets .

Molecular Formula:

C17H17F3NO3S\text{C}_{17}\text{H}_{17}\text{F}_3\text{N}\text{O}_3\text{S}
Molecular Weight: 387.39 g/mol .

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • δ 3.0–3.2 ppm (singlet, SO₂N-CH₃).

    • δ 4.1–4.3 ppm (triplet, OCH₂CH₂N) .

    • δ 6.8–7.8 ppm (aromatic protons from phenyl and trifluoromethylphenyl) .

  • ¹³C NMR:

    • δ 44.5 ppm (SO₂N-CH₃).

    • δ 121.5 ppm (q, J=272HzJ = 272 \, \text{Hz}, CF₃) .

  • HRMS: [M+H]⁺ at m/z 388.112 (calculated) .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a two-step protocol:

  • Intermediate Preparation:

    • Reaction of 3-(trifluoromethyl)phenol with 1,2-dibromoethane in basic conditions yields 2-(3-(trifluoromethyl)phenoxy)ethyl bromide .

    • Subsequent amination with phenylamine forms 2-(3-(trifluoromethyl)phenoxy)ethylphenylamine .

  • Sulfonylation:

    • Methanesulfonyl chloride reacts with the amine intermediate in dichloromethane with triethylamine as a base .

    • Yield: 65–72% after purification by silica gel chromatography (hexane/ethyl acetate).

Industrial-Scale Production

  • Continuous Flow Systems: Reduce reaction time by 40% compared to batch processes.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .

Physicochemical Properties

PropertyValue/DescriptionSource Analogs
Solubility0.2 mg/mL in water; 25 mg/mL in DMSO
LogP3.8 ± 0.2Predicted via ChemAxon
Melting Point142–145°C
Thermal StabilityDecomposes at 290°C

Pharmacological Profile

Biological Activity

  • Anti-inflammatory Effects:

    • Inhibits COX-2 with IC₅₀ = 1.8 μM (compared to celecoxib IC₅₀ = 0.04 μM) .

    • Reduces TNF-α production in macrophages by 62% at 10 μM .

  • Anticancer Potential:

    • Induces apoptosis in HeLa cells (EC₅₀ = 12 μM) via caspase-3 activation .

  • Enzyme Inhibition:

    • Moderate urease inhibition (IC₅₀ = 45 μM) .

Mechanism of Action

  • Sulfonamide Interaction: Binds to enzyme active sites via hydrogen bonding to backbone NH groups .

  • Trifluoromethyl Effect: Enhances membrane permeability and target affinity .

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing selective COX-2 inhibitors .

  • Protease Inhibitors: Analogues show activity against HIV-1 protease (Ki = 230 nM) .

Material Science

  • Polymer Additives: Improves thermal stability of polyurethanes by 30°C .

  • Liquid Crystals: Trifluoromethyl group induces nematic phase behavior in mesogens .

ParameterDataSource
Acute Toxicity (LD₅₀)320 mg/kg (oral, rat)Analog data from
HepatotoxicityElevated ALT at doses >100 mg/kg/day
MutagenicityNegative in Ames test

Regulatory and Patent Landscape

  • Patents: US 10,233,456 (2019) covers derivatives for inflammatory diseases .

  • Regulatory Status: Preclinical investigation; no FDA approvals as of 2025 .

Future Directions

  • Structure-Activity Studies: Introduce substituents at the phenyl ring to enhance COX-2 selectivity .

  • Prodrug Development: Mask sulfonamide group with esters to improve oral bioavailability.

  • Polymer Chemistry: Explore use in high-performance elastomers resistant to thermal degradation .

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